molecular formula C7H11N3O2S B15252523 N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide

N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide

Cat. No.: B15252523
M. Wt: 201.25 g/mol
InChI Key: DVYUABFUEDKFBB-UHFFFAOYSA-N
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Description

N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide is a chemical compound with the molecular formula C7H11N3O2S It is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide typically involves the reaction of 2-aminopyridine with formaldehyde and methanesulfonamide. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a Lewis acid. The process can be summarized as follows:

    Starting Materials: 2-aminopyridine, formaldehyde, methanesulfonamide.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as toluene or ethyl acetate. The temperature is maintained at around 25-50°C.

    Catalysts: Lewis acids such as aluminum oxide (Al2O3) or iodine (I2) are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like TBHP in the presence of a catalyst such as iodine (I2) are used.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent is commonly employed.

    Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidation of the aminomethyl group can lead to the formation of N-[6-(Formyl)pyridin-2-YL]methanesulfonamide.

    Reduction: Reduction can yield N-[6-(Hydroxymethyl)pyridin-2-YL]methanesulfonamide.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methanesulfonamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-2-yl)amides: These compounds share the pyridine ring structure but differ in the substituents attached to the nitrogen atom.

    N-(Pyridin-2-yl)imidates: Similar in structure but contain an imidate group instead of a methanesulfonamide group.

    3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but are substituted with a bromine atom and an imidazo group.

Uniqueness

N-[6-(Aminomethyl)pyridin-2-YL]methanesulfonamide is unique due to the presence of both an aminomethyl group and a methanesulfonamide group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-[6-(aminomethyl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-13(11,12)10-7-4-2-3-6(5-8)9-7/h2-4H,5,8H2,1H3,(H,9,10)

InChI Key

DVYUABFUEDKFBB-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=N1)CN

Origin of Product

United States

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